1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone is a chemical compound with a unique structure that includes bromine, fluorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 6-bromo-2-fluoro-3-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through crystallization or distillation. The use of automated systems and continuous monitoring ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, fluorine, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-fluoro-3-methylphenylboronic acid
- 6-Bromo-2-fluoro-3-methylphenylpropan-1-one
- 6-Bromo-2-fluoro-3-methylphenyl-2-phenylethanol
Uniqueness
1-(6-Bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C9H5BrF4O |
---|---|
Molecular Weight |
285.03 g/mol |
IUPAC Name |
1-(6-bromo-2-fluoro-3-methylphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H5BrF4O/c1-4-2-3-5(10)6(7(4)11)8(15)9(12,13)14/h2-3H,1H3 |
InChI Key |
JIMSYGSIHHANKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)C(F)(F)F)F |
Origin of Product |
United States |
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